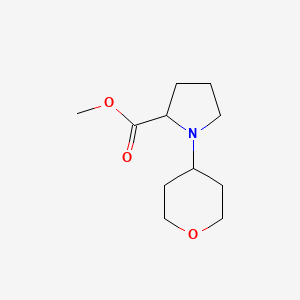

Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate” is a chemical compound with the CAS Number: 1485737-39-0 . It has a molecular weight of 213.28 . The IUPAC name for this compound is methyl 1-tetrahydro-2H-pyran-4-yl-2-pyrrolidinecarboxylate .

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Molecular Structure Analysis

The molecular structure of “Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate” is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .

Physical And Chemical Properties Analysis

“Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate” is a liquid at room temperature .

科学的研究の応用

- Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate derivatives can be synthesized and evaluated for their biological activity. Researchers study their binding modes, stereoisomers, and spatial orientation to develop drug candidates with specific profiles .

- The pyrrolidine ring system has been explored for its anti-inflammatory properties. Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate derivatives may exhibit anti-inflammatory effects, making them potential candidates for drug development .

- Researchers investigate pyrrolidine-based compounds for their anticancer potential. Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate derivatives could be evaluated for their cytotoxicity against cancer cells and their selectivity profiles .

- The pyrrolidine scaffold is often used to design enzyme inhibitors. Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate derivatives might be tested against specific enzymes to assess their inhibitory activity .

- Due to the stereogenicity of pyrrolidine carbons, these compounds can serve as chiral ligands. Researchers can explore their use in asymmetric synthesis, catalysis, and enantioselective reactions .

- Pyrrolidine derivatives have been investigated for their electronic properties. Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate could be part of materials used in organic electronic devices, such as organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs) .

Medicinal Chemistry and Drug Discovery

Anti-Inflammatory Agents

Anticancer Research

Enzyme Inhibitors

Chiral Ligands and Asymmetric Synthesis

Materials Science and Organic Electronics

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

将来の方向性

作用機序

The biological activity of pyrrolidine derivatives can vary widely depending on their structure and the nature of any substituent groups. They may interact with a variety of biological targets, including enzymes, receptors, and ion channels, leading to diverse physiological effects .

The pharmacokinetics of pyrrolidine derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological characteristics .

The molecular and cellular effects of a pyrrolidine derivative like “Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate” would depend on its specific biological targets and the nature of its interaction with these targets .

Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the compound’s stability, its interaction with its targets, and its overall efficacy .

特性

IUPAC Name |

methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-14-11(13)10-3-2-6-12(10)9-4-7-15-8-5-9/h9-10H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYPFJAXWCAQEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-Amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]but-2-ynamide](/img/structure/B2589030.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2589036.png)

![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2589040.png)

![N-(4-ethoxyphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589041.png)

![2-[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2589045.png)

![2-Chloro-N-[[(2S,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-yl]methyl]acetamide](/img/structure/B2589046.png)

![2-Chloro-N-[3-(1-propan-2-yltetrazol-5-yl)phenyl]propanamide](/img/structure/B2589048.png)

![1-benzyl-N-(2-hydroxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2589052.png)